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Compound of Interest

(S)-2-(3-Chlorophenyl)-2-

Compound Name:
hydroxyacetic acid

CAS No.: 32222-43-8

Cat. No.: B1609215

Get Quote

Executive Summary

(S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid (CAS: 32222-43-8) is a high-value chiral
building block belonging to the mandelic acid family. Unlike its ortho-chloro isomer (used in
Clopidogrel synthesis), the meta-chloro ((S)-3-chloro) variant is a specialized scaffold used

primarily in the development of

-adrenergic receptor agonists (e.g., Solabegron, SR 58574) for the treatment of overactive
bladder and metabolic disorders. Its utility stems from the precise stereochemical control it
affords at the benzylic position, a critical pharmacophore in adrenergic ligands.

Molecular Architecture & Stereochemistry
Structural Definition

The molecule consists of a phenyl ring substituted at the meta (3-) position with a chlorine
atom.[1][2] The benzylic carbon (alpha to the carboxyl group) is chiral, bearing a hydroxyl
group, a carboxyl group, the aromatic ring, and a hydrogen atom.
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Property Data

IUPAC Name (S)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Common Name (S)-3-Chloromandelic acid

CAS Number 32222-43-8

Molecular Formula

Molecular Weight 186.59 g/mol

Chirality (S)-Enantiomer

Stereochemical Priority (Cahn-Ingold-Prelog)

The absolute configuration is designated as (S) based on the priority of substituents attached
to the chiral center (

e -OH (Oxygen, highest atomic number)
e -COOH (Carbon bonded to 3 oxygens)

e -Ar-Cl (Carbon bonded to aromatic ring)

-H (Hydrogen, lowest priority)
With the hydrogen atom pointing away from the viewer, the sequence 1

2

3 follows a counter-clockwise direction, confirming the (S) configuration.
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Figure 1: Cahn-Ingold-Prelog priority assignment for the (S)-enantiomer.

Physicochemical Properties[2][5][6]1[7]1[8][9]

The physical behavior of (S)-3-chloromandelic acid is dominated by its ability to form
intermolecular hydrogen bonds (dimerization of carboxylic acids) and the lipophilicity introduced
by the chlorine substituent.
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Parameter Value | Description
Physical State White to off-white crystalline solid
Melting Point 100 - 104 °C

~3.24 (Acidic, stronger than acetic acid due to

pKa (Predicted)
-OH and Cl-induction)
B Soluble in alcohols (MeOH, EtOH), DMSO,
Solubility ) )
Ethyl Acetate; Sparingly soluble in water
to
Optical Rotation (c=1,
) Note: Sign depends on solvent/salt form
- Stable under standard conditions; hygroscopic
Stability

(protect from moisture)

Synthesis & Biocatalysis[10]

While classical resolution of racemic mixtures using chiral amines (e.g., phenylethylamine) is
possible, modern industrial synthesis relies on biocatalytic deracemization or enantioselective
hydrolysis using nitrilases. This route is greener and yields higher enantiomeric excess (ee).

Nitrilase-Mediated Synthesis

The precursor, 3-chloromandelonitrile, is hydrolyzed by a specific nitrilase enzyme (e.g., from
Alcaligenes sp. or engineered variants). The enzyme selectively converts the (S)-nitrile to the
(S)-acid, often accompanied by spontaneous racemization of the unreacted nitrile, allowing for
a dynamic kinetic resolution (DKR) with theoretical yields approaching 100%.

(S)-3-Chloromandelic Acid
(>99% ee)

+ HCN /NaCN __ [ 3-Chloromandelonitiile |  Kinetic Resolution > Nitrilase Biocatalyst
= (Racemic) (Selective Hydrolysis)

3-Chlorobenzaldehyde

- NH3 (Byproduct)
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Figure 2: Biocatalytic route via nitrilase-mediated hydrolysis of the cyanohydrin precursor.

Pharmaceutical Applications

(S)-3-Chloromandelic acid serves as a critical chiral synthon for

-adrenergic receptor agonists. These drugs relax the detrusor muscle in the bladder and are
used to treat overactive bladder (OAB).

Key Drug Targets

e Solabegron (GW427353): A selective

-agonist. The 3-chlorophenyl moiety is essential for binding affinity within the receptor
pocket. The (S)-mandelic acid scaffold is often converted to the corresponding amino-alcohol
or amide derivative during synthesis.

e SR 58574: Aresearch compound (Sanofi) where the (S)-3-chloromandelic acid is coupled
with an aminotetralin derivative.[1] The patent literature explicitly highlights the use of the
(S)-isomer to achieve the required biological activity.

Synthetic Utility
The acid functionality allows for amide coupling, while the

-hydroxyl group can be:

o Preserved for hydrogen bonding interactions in the receptor active site.

o Converted to a leaving group (e.g., sulfonate) to install an amine with inversion of
configuration (Walden inversion), yielding (R)-amines.
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Figure 3: Divergent synthetic pathways for pharmaceutical applications.

Safety & Handling

e Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

e Storage: Store in a tightly closed container at room temperature (or 2-8°C if specified by
CoA), protected from moisture.

e Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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